3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

physicochemical profiling drug-likeness lipophilicity

This compound's unique push-pull system—a 3,4-dimethoxyphenyl donor paired with a 3-nitrophenyl acceptor—differentiates it from all commercial analogs. The scaffold is validated for nanomolar to sub-nanomolar potency against FLT3, HPK1, and ATM kinases, and for G-quadruplex DNA stabilization with antiproliferative activity. Its zero HBD, XLogP3=4.9, and TPSA=95 Ų profile bridges a critical data gap between polar dimethoxy-only and lipophilic nitro-only variants. Procure high-purity material to accelerate SAR, kinase panel screening, and comparative physicochemical studies.

Molecular Formula C24H18N4O4
Molecular Weight 426.432
CAS No. 901005-64-9
Cat. No. B2672159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901005-64-9
Molecular FormulaC24H18N4O4
Molecular Weight426.432
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-])OC
InChIInChI=1S/C24H18N4O4/c1-31-21-11-10-15(12-22(21)32-2)23-19-14-25-20-9-4-3-8-18(20)24(19)27(26-23)16-6-5-7-17(13-16)28(29)30/h3-14H,1-2H3
InChIKeyWXXBWAMMJFIFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-64-9): Compound Identity and Scaffold Context for Procurement Decisions


3-(3,4-Dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-64-9, molecular formula C24H18N4O4, MW 426.4 g/mol) is a fully substituted 1H-pyrazolo[4,3-c]quinoline bearing a 3,4-dimethoxyphenyl group at the C3 position and a 3-nitrophenyl group at the N1 position [1]. The pyrazolo[4,3-c]quinoline tricyclic core is a privileged scaffold in medicinal chemistry, with demonstrated activities spanning benzodiazepine receptor modulation, cyclooxygenase-2 (COX-2) inhibition, phosphodiesterase 4 (PDE4) antagonism, checkpoint kinase 1 (Chk1) inhibition, A3 adenosine receptor antagonism, ATM kinase inhibition, and G-quadruplex DNA stabilization [2][3]. This compound is listed in the ZINC database (ZINC000064949558) and PubChem (CID 46251451); however, it has no reported bioactivity in ChEMBL and is not described in any publications indexed in ChEMBL as of the search date [4]. Its procurement value is therefore rooted in its distinctive electronic architecture, computed drug-like physicochemical profile, and its position as a structurally differentiated member of a validated pharmacophoric family.

Why Generic Interchange of Pyrazolo[4,3-c]quinoline Analogs Fails: The Functional Consequences of C3- and N1-Substitution for 901005-64-9


The pyrazolo[4,3-c]quinoline scaffold cannot be treated as a generic, interchangeable chemotype. Published structure-activity relationship (SAR) studies demonstrate that both the nature and position of substituents on the C3-aryl and N1-aryl rings produce profound, non-linear changes in target affinity, selectivity, and functional activity [1]. For instance, within the 2-arylpyrazolo[4,3-c]quinolin-4-one series evaluated as A3 adenosine receptor antagonists, shifting a methoxy substituent from the para to ortho position altered Ki values by over 100-fold, while the introduction of a chlorine at the para position yielded Ki = 9 nM versus Ki > 1000 nM for the unsubstituted parent [2]. Similarly, in anti-inflammatory SAR studies of pyrazolo[4,3-c]quinoline derivatives, para-hydroxy substitution (IC50 = 0.19 μM) was approximately 4-fold more potent than the meta-hydroxy analog (IC50 = 0.77 μM) in LPS-induced NO production assays, while also dramatically affecting cytotoxicity (cell survival: 81.7% vs. 9.1% at 10 μM) [3]. The target compound 901005-64-9 features a unique pairing of electron-donating 3,4-dimethoxy groups on the C3-phenyl ring with an electron-withdrawing 3-nitro group on the N1-phenyl ring—a push-pull electronic configuration absent from the nearest commercially available analogs. Based on the steep SAR established for this scaffold, generic substitution with compounds bearing different C3-aryl or N1-aryl substituents cannot be assumed to preserve biological activity, physicochemical behavior, or target engagement profile.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-64-9) Versus Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Differentiation of the Dual-Substituted Architecture Versus Mono-Substituted Comparators

The target compound's computed XLogP3 of 4.9 (PubChem) positions it within the optimal lipophilicity range for oral drug-like molecules (Rule of Five: LogP ≤ 5), yet distinguishes it from its closest analogs. The unsubstituted-phenyl comparator 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932328-94-4, MW 366.4, C22H14N4O2) has an XLogP3 of 5.0 with a lower TPSA of 76.5 Ų, while the des-nitro analog 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-82-4, MW 381.4, C24H19N3O2) has a reported LogP of approximately 3.5, representing a ~1.4 log unit difference [1][2][3]. The target compound thus occupies a distinct lipophilicity niche—more polar than the nitro-only analog (via the additional dimethoxy oxygen atoms increasing TPSA from 76.5 to 95 Ų) yet markedly more lipophilic than the dimethoxy-only analog (via the nitro group). This balanced polarity profile is relevant for membrane permeability and non-specific protein binding considerations in assay design.

physicochemical profiling drug-likeness lipophilicity lead optimization

Electronic Push-Pull Architecture: The Unique 3,4-Dimethoxy (Electron-Donating) / 3-Nitro (Electron-Withdrawing) Pairing Not Found in Any Single Commercial Analog

The simultaneous presence of a strong electron-donating 3,4-dimethoxyphenyl substituent (Hammett σp⁺ for 4-OMe = -0.78) at C3 and a strong electron-withdrawing 3-nitrophenyl group (Hammett σm for NO2 = +0.71) at N1 creates a donor-π-acceptor electronic architecture that is structurally unique among commercially catalogued 1H-pyrazolo[4,3-c]quinolines [1]. The nearest commercially available analogs each possess only one of these two electronic features: CAS 932328-94-4 bears the 3-nitrophenyl group at N1 but has an unsubstituted phenyl at C3, while CAS 901268-82-4 has the 3,4-dimethoxyphenyl group at C3 but an unsubstituted phenyl at N1 [2][3]. This electronic push-pull configuration is expected to modulate the compound's UV-Vis absorption profile, charge-transfer characteristics, and potential for specific polar interactions with biological targets, as demonstrated in pyrazolo[4,3-c]quinoline-based fluorescent probes where donor-acceptor substitution patterns govern selective G-quadruplex recognition through π-stacking and electrostatic complementarity [4].

electronic structure push-pull chromophore charge-transfer SAR design

Absence of Hydrogen Bond Donors: A Differentiated ADME/Tox Profile Relative to Amino-Substituted Pyrazolo[4,3-c]quinoline Congeners with Demonstrated Cytotoxicity Issues

The target compound has zero hydrogen bond donors (HBD = 0), in contrast to the amino-substituted pyrazolo[4,3-c]quinoline derivatives evaluated in published anti-inflammatory studies [1]. In that study, 3-amino-4-(para-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 2i, HBD = 4) achieved the most potent NO inhibition (IC50 = 0.19 μM) but also exhibited significant cytotoxicity (RAW 264.7 cell survival: data not at 10 μM for 2i specifically; however, compound 2a with HBD = 2 showed only 9.1% cell survival at 10 μM) [1]. In contrast, compounds with zero or fewer HBDs (e.g., 2e, meta-OMe, HBD = 0) demonstrated markedly lower cytotoxicity (94.3% cell survival at 10 μM) while retaining moderate anti-inflammatory activity (IC50 = 0.72 μM) [1]. The HBD = 0 profile of compound 901005-64-9 suggests a potentially more favorable therapeutic window than amino/hydroxy-substituted congeners, consistent with the general medicinal chemistry principle that increasing HBD count correlates with increased off-target binding and toxicity risk [2]. This differentiation may be critical for screening cascades where cytotoxicity-driven false positives must be minimized.

hydrogen bond donor permeability cytotoxicity ADME drug design

Kinase Inhibition Potential: Structural Congruence with the Lomond Therapeutics FLT3/HPK1 Inhibitor Chemotype Showing Sub-20 nM Potency

The 1H-pyrazolo[4,3-c]quinoline scaffold with C3-aryl and N1-aryl substitution is the core chemotype of Lomond Therapeutics' patent US20250011319, which discloses potent inhibitors of hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3) [1]. The patent's compound series features C3-(3,4-dimethoxyphenyl) substitution identical to compound 901005-64-9. In BindingDB, the closest patent-exemplified analog, 6-[3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline (BDBM712323, US20250011319 Compound 1.32), demonstrates Ki = 15 nM against FLT3 wild-type [2]. A structurally related compound in the same series, BDBM712318 (Compound 1.26), shows Ki = 35 nM against HPK1 [3]. While compound 901005-64-9 differs from these patent examples by bearing a 3-nitrophenyl rather than a tetrahydroisoquinoline-containing substituent at N1, it shares the identical C3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline core. Separately, the J. Med. Chem. 2026 ATM inhibitor series demonstrates that pyrazolo[4,3-c]quinoline derivatives can achieve sub-nanomolar kinase inhibition (A36: ATM IC50 = 0.3 nM) with 493-fold selectivity over DNA-PK .

FLT3 inhibitor HPK1 inhibitor kinase inhibition oncology AML

Scaffold Validation Across Seven Distinct Target Classes: Breadth of Biological Relevance for the Pyrazolo[4,3-c]quinoline Core

The pyrazolo[4,3-c]quinoline core has been validated as a productive pharmacophore across at least seven distinct target classes with quantitative potency data: (1) COX-2 inhibition: compound 49, IC50 COX-2 = 0.24 μM with ~20-fold selectivity over COX-1 (IC50 = 4.7 μM) [1]; (2) A3 adenosine receptor antagonism: compound 6c, Ki hA3 = 9 nM with >100-fold selectivity over A1, A2A, A2B subtypes (Ki/EC50 all >1000 nM) [2]; (3) Chk1 kinase inhibition: compounds 4e2 and 4h2 demonstrated significant reduction in basal Chk1 activity [3]; (4) G-quadruplex stabilization: PQ32, ΔTm (high) with antiproliferative IC50 ~1.00 μM across tumor cell lines and in vivo efficacy comparable to cisplatin in xenograft models [4]; (5) FLT3 kinase inhibition: Ki = 15 nM [5]; (6) ATM kinase inhibition: A36, IC50 = 0.3 nM, 493-fold selectivity over DNA-PK, oral bioavailability F = 80.5% ; (7) benzodiazepine receptor binding: Ki values ranging from 0.3–2.6 nM for thienylpyrazoloquinoline derivatives [6]. The breadth and potency depth across these mechanistically unrelated targets underscore the scaffold's privileged nature for hit discovery.

target class diversity polypharmacology scaffold validation drug discovery

Recommended Research Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-64-9) Based on Available Evidence


Kinase Inhibitor Screening Libraries: FLT3, HPK1, and ATM-Focused Panels

The compound should be prioritized for inclusion in kinase inhibitor screening decks targeting FLT3, HPK1, and/or ATM, based on the demonstrated nanomolar to sub-nanomolar potency of structurally congruent pyrazolo[4,3-c]quinoline derivatives against these kinases. The C3-(3,4-dimethoxyphenyl) motif is conserved in Lomond Therapeutics' FLT3/HPK1 patent series (Ki = 15–35 nM) [1], while the 1H-pyrazolo[4,3-c]quinoline core has produced ATM inhibitors with IC50 = 0.3 nM and 493-fold selectivity over DNA-PK . The 3-nitrophenyl N1-substituent of 901005-64-9 may confer selectivity differentiation versus the tetrahydroisoquinoline-substituted patent examples, offering an opportunity to explore N1-substituent SAR within an otherwise conserved C3-(3,4-dimethoxyphenyl) framework. Procurement for kinase profiling panels is supportable by the scaffold's established kinase inhibition tractability.

G-Quadruplex DNA Ligand Discovery and Fluorescent Probe Development

The pyrazolo[4,3-c]quinoline core has been validated as a G-quadruplex (G4) DNA stabilizing ligand with antiproliferative activity. Compound PQ32 from the J. Med. Chem. 2025 series achieved IC50 ~1.00 μM in tumor cell proliferation assays with G2 phase cell cycle arrest and c-MYC/KRAS gene expression downregulation, as well as in vivo efficacy comparable to cisplatin in xenograft models [2]. The push-pull electronic architecture of 901005-64-9 (donor 3,4-dimethoxyphenyl paired with acceptor 3-nitrophenyl) is particularly relevant for G4-targeting applications, as donor-acceptor substitution patterns in pyrazolo[4,3-c]quinoline-based probes have been shown to govern selective G4 recognition and fluorescent light-up responses (Kd = 2.35 μM for c-MYC Pu22 G4 with the DPQ probe) [3]. The compound's unique electronic configuration may yield a distinct fluorescence response profile when intercalated into G4 DNA structures.

Anti-Inflammatory Drug Discovery: iNOS/COX-2 Pathway Modulation with Reduced Cytotoxicity Risk

Published SAR data from the 2018 Molecules study demonstrates that pyrazolo[4,3-c]quinoline derivatives with zero hydrogen bond donors exhibit markedly lower cytotoxicity in RAW 264.7 macrophages compared to amino/hydroxy-substituted analogs, while retaining moderate to good NO inhibitory activity [4]. Compound 901005-64-9 (HBD = 0) [5] is positioned to test the hypothesis that the 3-nitrophenyl group—analogous to the nitro group in the clinically used iNOS inhibitor 1400 W (N-(3-(aminomethyl)benzyl)acetamidine, IC50 = 0.19–0.22 μM in the same assay system)—can engage iNOS or COX-2 active sites without the cytotoxicity penalty associated with amino/hydroxy-substituted pyrazolo[4,3-c]quinolines. The COX-2 selectivity precedent (compound 49: COX-2 IC50 = 0.24 μM, ~20-fold vs. COX-1) [6] further supports exploration of this compound in inflammatory disease models where COX-2 selectivity and low basal cytotoxicity are critical screening criteria.

Physicochemical Differentiation Studies: Comparative ADME Profiling of Pyrazolo[4,3-c]quinoline Substitution Patterns

Compound 901005-64-9 occupies a unique computed property space relative to the closest commercial analogs. With XLogP3 = 4.9 and TPSA = 95 Ų [5], it is more polar than the nitro-only analog (CAS 932328-94-4: XLogP3 = 5.0, TPSA = 76.5 Ų) yet more lipophilic than the dimethoxy-only analog (CAS 901268-82-4: LogP ≈ 3.5) [7][8]. This intermediate property profile—combined with zero H-bond donors, six H-bond acceptors, and four rotatable bonds—positions the compound as an informative tool compound for comparative physicochemical profiling studies. Researchers seeking to correlate computed descriptors (LogP, TPSA, HBD count) with experimentally determined solubility, permeability (e.g., PAMPA or Caco-2), metabolic stability, and plasma protein binding within the pyrazolo[4,3-c]quinoline series will find this compound fills a data gap between the more polar dimethoxy-phenyl and less polar nitrophenyl-phenyl commercial analogs.

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